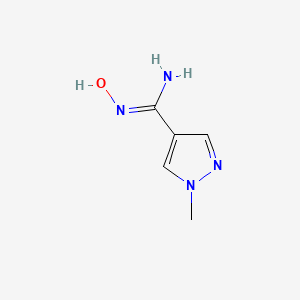
N-hidroxi-1-metil-1H-pirazol-4-carboximida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is a chemical compound with the molecular formula C(_5)H(_8)N(_4)O and a molecular weight of 140.14 g/mol . This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its pyrazole ring structure, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.
Aplicaciones Científicas De Investigación
N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation: The next step is the methylation of the pyrazole ring. This is usually done using methyl iodide (CH(_3)I) in the presence of a base such as potassium carbonate (K(_2)CO(_3)).
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N’-hydroxy-1-methyl-1H-pyrazole-4-carboxamide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxamides, while reduction can produce amines.
Mecanismo De Acción
The mechanism by which N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the carboximidamide moiety are key functional groups that enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole-4-carboximidamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
N’-hydroxy-1H-pyrazole-4-carboximidamide: Similar structure but without the methyl group, potentially altering its chemical properties and applications.
Uniqueness
N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is unique due to the presence of both the hydroxyl group and the methyl group on the pyrazole ring. This combination of functional groups enhances its reactivity and broadens its range of applications in scientific research and industry.
Propiedades
Número CAS |
1158133-29-9 |
|---|---|
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
N'-hydroxy-1-methylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8) |
Clave InChI |
OVBRZUWUDOXRAS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C(=NO)N |
SMILES isomérico |
CN1C=C(C=N1)/C(=N\O)/N |
SMILES canónico |
CN1C=C(C=N1)C(=NO)N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















